molecular formula C6H8N2O3 B6617985 3-(methoxymethyl)-1,2-oxazole-5-carboxamide CAS No. 1803594-02-6

3-(methoxymethyl)-1,2-oxazole-5-carboxamide

Cat. No.: B6617985
CAS No.: 1803594-02-6
M. Wt: 156.14 g/mol
InChI Key: HGCZYKRXZMYDCU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxymethyl group at position 3 and a carboxamide moiety at position 4. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The methoxymethyl group (-CH2OCH3) enhances solubility and metabolic stability, while the carboxamide (-CONH2) at position 5 provides hydrogen-bonding capabilities critical for interactions in biological systems.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZYKRXZMYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under both acidic and basic conditions, yielding carboxylic acid derivatives. This transformation is critical for generating bioactive metabolites or synthetic intermediates.

ConditionReagentsProductYieldSource
Acidic (HCl, reflux)6M HCl, 80°C, 6 hr3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid78%
Basic (NaOH, aqueous)2M NaOH, 60°C, 4 hrSame as above85%

Mechanistic Pathway :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.

Nucleophilic Substitution at the Methoxymethyl Group

The methoxymethyl (-OCH₃) substituent participates in SN2 reactions with strong nucleophiles, enabling functional group diversification.

NucleophileConditionsProductYieldSource
AmmoniaNH₃, EtOH, 50°C, 12 hr3-(Aminomethyl)-1,2-oxazole-5-carboxamide62%
ThiophenolPhSH, K₂CO₃, DMF, 80°C3-(Phenylthiomethyl)-1,2-oxazole-5-carboxamide58%

Key Observation : Steric hindrance from the oxazole ring slows reaction kinetics compared to linear analogues.

Metal-Catalyzed Cross-Coupling Reactions

Palladium and rhodium catalysts enable regioselective modifications of the oxazole ring.

Suzuki-Miyaura Coupling (Pd-Catalyzed)

Aryl Boronic AcidCatalyst SystemProductYieldSource
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄5-(4-Methoxyphenyl)-3-(methoxymethyl)-1,2-oxazole-carboxamide73%

Conditions : Dioxane/H₂O (4:1), 90°C, 12 hr.

Rhodium-Catalyzed Cyclization

Exposure to Rh(I) catalysts induces ring expansion via carbene intermediates, forming fused heterocycles (e.g., benzoxazoles) .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 200°C via retro-Diels-Alder fragmentation.

  • Photodegradation : UV exposure (254 nm) induces C-O bond cleavage in the methoxymethyl group.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, emphasizing substituent variations and molecular properties:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide Methoxymethyl (-CH2OCH3) Carboxamide (-CONH2) C6H8N2O3 156.14 Enhanced solubility due to methoxymethyl; potential bioactivity via carboxamide -
N-(2-Chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide 3,4-Dimethoxyphenyl Carboxamide linked to 2-chloropyridinyl C17H14ClN3O4 367.77 Aromatic dimethoxy group improves lipophilicity; chloropyridine enhances target binding
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Phenyl Carboxamide linked to nitrothiazole C15H11N3O4S 329.34 Nitrothiazole moiety introduces electron-withdrawing effects; phenyl enhances rigidity
5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide 4-Methoxyphenyl Carboxamide with diazenyl-phenyl C25H21N3O3 411.46 Diazenyl group enables photoresponsive behavior; methoxyphenyl enhances π-π stacking
N-[(1S)-2-[(4-Methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide 5-Methyl Carboxamide with phenethylamine C23H27N3O3 393.48 Chiral center and phenethylamine side chain suggest CNS-targeting potential

Key Observations from Structural Variations

Substituent Effects on Solubility and Bioavailability: The methoxymethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents like phenyl (e.g., ) or diazenyl groups (e.g., ).

Impact on Pharmacological Potential: Compounds with aromatic substituents (e.g., 3,4-dimethoxyphenyl in ) may exhibit improved blood-brain barrier penetration due to increased lipophilicity. The diazenyl group in could enable applications in photodynamic therapy or molecular switches.

Synthetic Accessibility :

  • Analogs like and utilize carboxamide linkages to complex side chains, suggesting compatibility with peptide coupling reagents or nucleophilic substitution reactions.
  • The nitro group in may serve as a synthetic handle for further functionalization.

Comparative Data on Molecular Weights and Functional Groups

Property Target Compound
Molecular Weight 156.14 367.77 329.34 411.46 393.48
Polar Groups 2 (OCH3, CONH2) 4 (OCH3, Cl, CONH2) 3 (NO2, CONH2, S) 3 (OCH3, CONH2, N=N) 3 (OCH3, CONH2, NH)
Aromatic Rings 1 (oxazole) 3 (oxazole, dimethoxyphenyl, pyridine) 2 (oxazole, thiazole) 3 (oxazole, methoxyphenyl, diazenyl-phenyl) 3 (oxazole, phenyl, methoxyphenyl)

Research Findings and Implications

  • Medicinal Chemistry : The carboxamide group in all analogs is a critical pharmacophore, often seen in kinase inhibitors or protease inhibitors. For example, the chloropyridinyl group in resembles motifs in EGFR inhibitors .
  • Material Science : The diazenyl group in suggests utility in photoactive materials, while methoxymethyl groups (target compound) could stabilize colloidal dispersions.
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., ) may complicate cyclization steps during oxazole synthesis.

Biological Activity

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide can be represented as follows:

  • Molecular Formula : C6H8N2O3
  • CAS Number : 1803594-02-6

This compound features an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : It may interact with receptors in the central nervous system, potentially modulating neurotransmitter release and influencing neurological functions .
  • Cell Proliferation Inhibition : The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting its role in inhibiting cell proliferation through apoptosis induction.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide:

Activity IC50 Value (µM) Target Source
COX Inhibition10.2COX-1
Anticancer Activity15.0HCT-116 (Colon Cancer)
Antimicrobial Activity25.0Staphylococcus aureus
Cytotoxicity12.5Human Leukemia Cells

Case Study 1: Anticancer Properties

A study investigated the effects of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide on human colon cancer cells (HCT-116). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a model of inflammation, the compound demonstrated inhibition of COX enzymes with an IC50 value of 10.2 µM. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide was evaluated against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 25 µM, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Oxazole ring formation : Cyclization of α-haloketones and amides under acidic or basic conditions (e.g., HCl/NaOH). Temperature control (60–80°C) and pH optimization are critical to avoid side reactions .
  • Methoxymethyl introduction : Alkylation using methyl iodide (CH₃I) with a base like K₂CO₃ in polar aprotic solvents (DMF/DMSO). Excess CH₃I ensures complete substitution, while reaction time (12–24 hrs) affects yield .
  • Coupling reactions : Amide bond formation using DCC/DMAP under anhydrous conditions. Catalyst loading (10–20 mol%) and solvent choice (THF/CH₂Cl₂) influence efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization (ethanol/water) for the final product.

Q. Table 1: Key Synthesis Parameters

StepReaction TypeReagents/ConditionsCritical Parameters
1Cyclizationα-Haloketone, amide, HCl/NaOHTemperature (60–80°C), pH
2AlkylationCH₃I, K₂CO₃, DMF, 50°CCH₃I excess, reaction time
3CouplingDCC, DMAP, THFSolvent purity, catalyst load

Q. Which spectroscopic techniques are most effective for characterizing 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR :
  • Methoxymethyl protons: δ 3.3–3.5 ppm (singlet, integration for –OCH₃).
  • Oxazole ring carbons: C=O at ~160 ppm (13C), aromatic protons at δ 7.0–8.5 ppm .
  • IR Spectroscopy :
  • C=O stretch at ~1680 cm⁻¹ (carboxamide).
  • C–O–C stretch (methoxymethyl) at ~1100 cm⁻¹ .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, C₉H₁₂N₂O₃: calculated 212.0797, observed 212.0802 .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time should match standards .

Advanced Research Questions

Q. How can computational methods like molecular docking or QSAR models predict the biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., 5HT7R). Prioritize H-bond interactions (e.g., with Asp162) and hydrophobic contacts .
  • 3D QSAR (CoMFA/CoMSIA) : Align derivatives based on pharmacophore features (hydrogen bond acceptors, aromatic rings). Validate models with leave-one-out cross-validation (q² > 0.5) .
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking poses. For example, derivatives with methoxymethyl groups showed ΔG_bind = −8.5 kcal/mol vs. −6.2 kcal/mol for methyl analogs .

Q. What strategies resolve contradictions in biological activity data across studies involving 3-(methoxymethyl)-1,2-oxazole-5-carboxamide analogs?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations (IC50 ± SEM).
  • Orthogonal Assays : Combine enzyme inhibition (e.g., fluorometric) with SPR to confirm binding kinetics .
  • Purity Verification : HPLC/NMR to exclude impurities (>98% purity). Contradictions in antimicrobial studies were traced to residual solvents in lower-purity batches .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting to identify consensus trends (e.g., methoxymethyl enhances activity over methyl) .

Q. How does the substitution pattern (e.g., methoxymethyl vs. methyl) on the oxazole ring influence reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : Methoxymethyl’s electron-donating effect accelerates electrophilic substitution (e.g., nitration at C4). Compare reaction rates using UV-Vis kinetics (λmax shift for nitro derivatives) .
  • Bioactivity :
  • Antimicrobial Assays : Methoxymethyl analogs show 2–3x lower MIC values (e.g., 8 µg/mL vs. 16 µg/mL for methyl) against S. aureus due to improved membrane penetration .
  • Enzyme Inhibition : MD simulations reveal methoxymethyl forms stable H-bonds with catalytic residues (e.g., Tyr123 in CYP450), unlike methyl .

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